

Solubility and stability of "2-Chloro-5-fluorophenylacetic acid"

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Compound of Interest

Compound Name: 2-Chloro-5-fluorophenylacetic acid

Cat. No.: B060342

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An In-depth Technical Guide on the Solubility and Stability of **2-Chloro-5-fluorophenylacetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a chlorine and a fluorine atom on the phenyl ring, influences its physicochemical properties, including solubility and stability. These characteristics are critical in the context of pharmaceutical development, as they can impact formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available information on the solubility and stability of **2-Chloro-5-fluorophenylacetic acid**, drawing upon data from structurally related compounds and established pharmaceutical testing principles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Chloro-5-fluorophenylacetic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ ClFO ₂	[1][2]
Molecular Weight	188.58 g/mol	[1][2]
CAS Number	177985-33-0	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	114-115 °C	
Boiling Point	289.3 ± 25.0 °C at 760 mmHg	[4]
Density	1.417 g/cm ³	[4]
pKa (Predicted)	3.85 ± 0.10	
Flash Point	128.8 °C	[4]

Solubility Profile

Specific quantitative solubility data for **2-Chloro-5-fluorophenylacetic acid** is not readily available in the public domain. However, by examining structurally similar compounds, an expected solubility profile can be inferred. Phenylacetic acid and its halogenated derivatives are generally characterized by limited aqueous solubility and better solubility in organic solvents.

Expected Solubility:

- Aqueous Solubility:** Expected to be low. For comparison, 2-chlorophenoxyacetic acid has an aqueous solubility of 1,280 mg/L at 25 °C[5], while phenylacetic acid is approximately 0.5 g/100 mL[6]. The presence of the halogen atoms on the phenyl ring of **2-Chloro-5-fluorophenylacetic acid** likely further decreases its solubility in water.
- Organic Solvent Solubility:** Expected to be soluble in polar organic solvents. Phenylacetic acid is soluble in ethanol, ether, and chloroform[6]. A related compound, 2-Chloro Phenyl Acetic Acid, is readily soluble in ethanol, methanol, and acetone. Similarly, 4-fluorophenylacetic acid is moderately soluble in ethanol[7].

Table of Expected Solubility:

Solvent	Expected Solubility	Rationale based on Analogous Compounds
Water	Sparingly to Slightly Soluble	Halogenated phenylacetic acids generally have low aqueous solubility[5][6].
Methanol	Soluble	Phenylacetic acid derivatives are typically soluble in alcohols[7].
Ethanol	Soluble	Phenylacetic acid derivatives are typically soluble in alcohols[6][7].
Acetone	Soluble	2-Chloro Phenyl Acetic Acid is soluble in acetone.
Acetonitrile	Moderately Soluble to Soluble	A common solvent for related compounds in analytical methods.
Dimethyl Sulfoxide (DMSO)	Soluble	A common aprotic solvent for dissolving a wide range of organic compounds.
Hexane	Insoluble	4-Fluorophenylacetic acid is insoluble in non-polar solvents like hexane[7].

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of **2-Chloro-5-fluorophenylacetic acid**, based on established methods.[6]

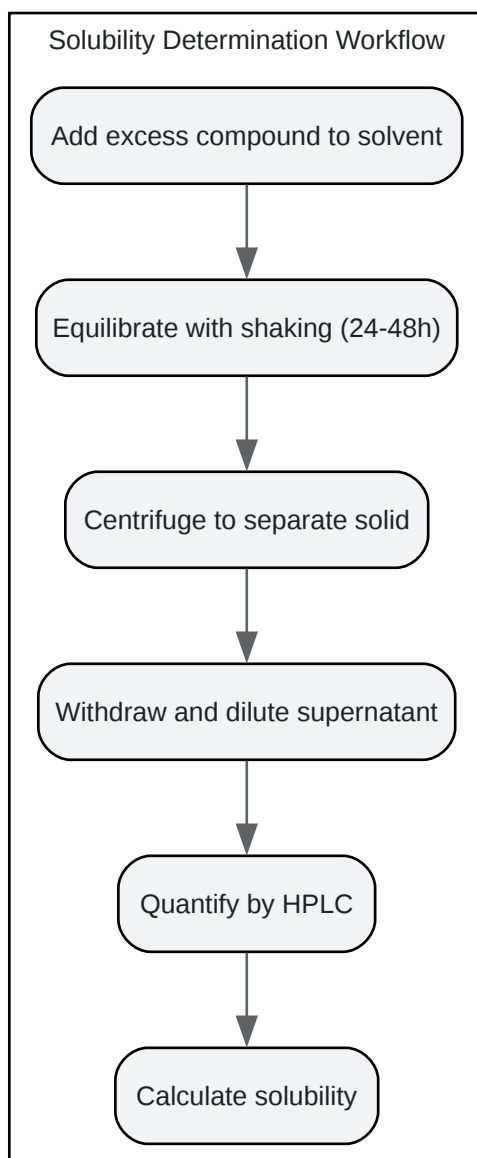
Objective: To determine the solubility of **2-Chloro-5-fluorophenylacetic acid** in various solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

- **2-Chloro-5-fluorophenylacetic acid**
- Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

- **Sample Preparation:** Add an excess amount of **2-Chloro-5-fluorophenylacetic acid** to a known volume of each solvent in a sealed vial. The excess solid should be visible to ensure saturation.
- **Equilibration:** Place the vials in a shaking incubator set at the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated HPLC method to determine the concentration of **2-Chloro-5-fluorophenylacetic acid**.
- **Calculation:** Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.



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Solubility Determination Workflow

Stability Profile

The stability of **2-Chloro-5-fluorophenylacetic acid** is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, forced degradation studies on structurally related compounds can provide insights into its potential degradation pathways.

Expected Degradation Pathways:

Based on the chemistry of phenylacetic acids and halogenated aromatic compounds, the following degradation pathways are plausible under stress conditions:

- **Hydrolysis:** The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, degradation of the overall molecule may occur. The carbon-fluorine bond can be susceptible to hydrolysis under certain conditions[8].
- **Oxidation:** The phenylacetic acid moiety can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.
- **Photodegradation:** Aromatic compounds can be sensitive to light. Photolytic degradation may involve dechlorination or other rearrangements.
- **Thermal Degradation:** At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids. For haloacetic acids, thermal degradation can occur via decarboxylation or hydrolysis[9].

Table of Expected Stability under Forced Degradation Conditions:

Stress Condition	Expected Degradation	Potential Degradation Products	Rationale
Acidic (e.g., 0.1 M HCl, 60°C)	Possible	Isomeric rearrangements, hydrolysis of C-F bond	General acid-catalyzed degradation.
Basic (e.g., 0.1 M NaOH, 60°C)	Likely	Hydrolysis of C-F bond, other rearrangements	Base-catalyzed hydrolysis is a known pathway for some organofluorine compounds[8].
Oxidative (e.g., 3% H ₂ O ₂ , RT)	Likely	Hydroxylated derivatives, ring-opened products	Phenyl rings are susceptible to oxidative attack.
Thermal (e.g., 80°C, solid state)	Possible at high temp	Decarboxylation products	Common thermal degradation pathway for carboxylic acids[9].
Photolytic (ICH Q1B conditions)	Likely	Dechlorinated or de-fluorinated products	Halogenated aromatics can undergo photodehalogenation.

Experimental Protocol for Stability and Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of **2-Chloro-5-fluorophenylacetic acid** under various stress conditions and to identify the resulting degradation products.

Materials:

- **2-Chloro-5-fluorophenylacetic acid**

- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC grade solvents (e.g., acetonitrile, methanol, water)
- pH meter
- Temperature-controlled oven, water bath
- Photostability chamber
- HPLC-UV/MS system

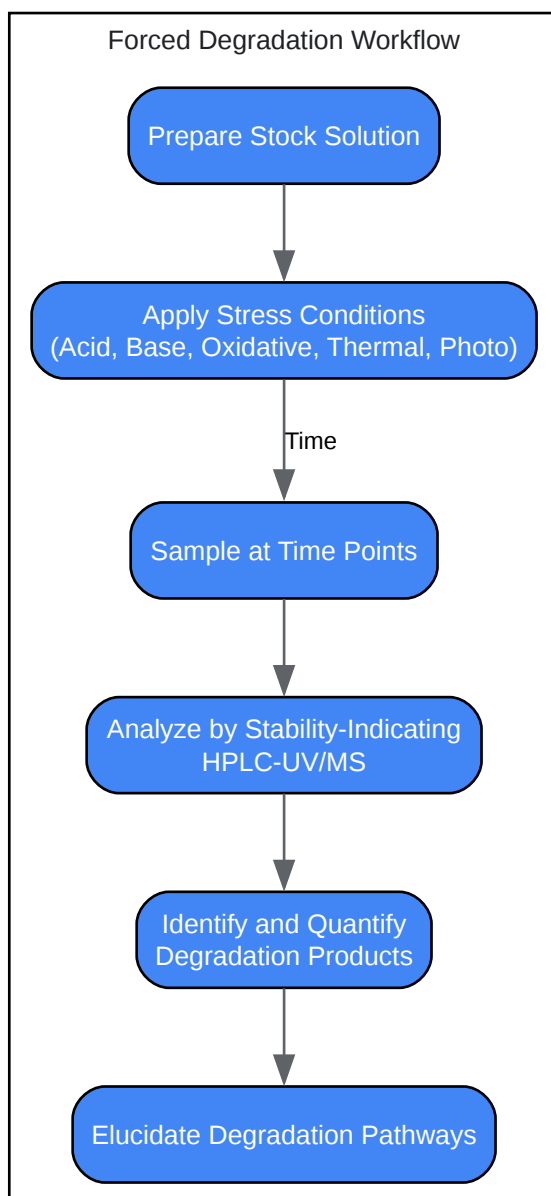
Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **2-Chloro-5-fluorophenylacetic acid** in a suitable solvent (e.g., methanol or acetonitrile).
- Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period.
 - Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis.
 - Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
 - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
 - Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
- Sample Analysis:
 - At various time points, withdraw samples from each stress condition.
 - Analyze the samples using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.

Development of a Stability-Indicating HPLC Method:

A reverse-phase HPLC method is generally suitable. The method should be capable of separating the parent compound from all significant degradation products.

- Column: C18 column (e.g., 150 x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a suitable wavelength and/or mass spectrometry.



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Forced Degradation Study Workflow

Conclusion

While specific experimental data for **2-Chloro-5-fluorophenylacetic acid** is limited, this guide provides a comprehensive framework for understanding its likely solubility and stability characteristics based on the properties of analogous compounds and established pharmaceutical science principles. The provided experimental protocols offer a starting point for researchers to generate specific data for this molecule, which is essential for its potential

development in pharmaceutical or other applications. Further empirical studies are necessary to definitively quantify its solubility in various solvent systems and to fully characterize its degradation pathways and kinetics under different stress conditions.

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